5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester 5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121513-68-4
VCID: VC11674742
InChI: InChI=1S/C14H19BClFO3/c1-6-18-12-8-11(17)9(7-10(12)16)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC)Cl
Molecular Formula: C14H19BClFO3
Molecular Weight: 300.56 g/mol

5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester

CAS No.: 2121513-68-4

Cat. No.: VC11674742

Molecular Formula: C14H19BClFO3

Molecular Weight: 300.56 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester - 2121513-68-4

Specification

CAS No. 2121513-68-4
Molecular Formula C14H19BClFO3
Molecular Weight 300.56 g/mol
IUPAC Name 2-(5-chloro-4-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H19BClFO3/c1-6-18-12-8-11(17)9(7-10(12)16)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3
Standard InChI Key LZOJQZBOSUXGIK-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted at the 2-, 4-, and 5-positions with fluorine, ethoxy, and chlorine groups, respectively. The boronic acid moiety is protected as a pinacol ester, forming a stable 1,3,2-dioxaborolane ring. This configuration enhances stability against hydrolysis while maintaining reactivity in cross-coupling reactions. Key structural identifiers include:

  • IUPAC Name: 2-(5-Chloro-4-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC)Cl

  • InChIKey: LZOJQZBOSUXGIK-UHFFFAOYSA-N

Physical and Thermodynamic Data

The compound’s physicochemical profile is critical for handling and application design:

PropertyValueSource
Molecular FormulaC₁₄H₁₉BClFO₃
Molecular Weight300.56 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point358.7 ± 42.0 °C (760 mmHg)
Flash Point170.8 ± 27.9 °C
Vapor Pressure0.0 ± 0.8 mmHg (25°C)
Refractive Index1.493

The low vapor pressure and high boiling point suggest suitability for high-temperature reactions, while the density guides solvent selection in purification .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via esterification of 5-chloro-4-ethoxy-2-fluorophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. Dehydrating agents such as molecular sieves or MgSO₄ are employed to shift equilibrium toward ester formation:

Reaction Scheme:
5-Chloro-4-ethoxy-2-fluorophenylboronic acid + Pinacol → 5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester + H₂O

Yields typically exceed 70% after purification via column chromatography or recrystallization.

Industrial Manufacturing

Scaled production utilizes continuous flow reactors to enhance efficiency and reduce byproduct formation. Automated systems monitor stoichiometry and temperature, ensuring batch consistency. Post-synthesis, distillation or fractional crystallization achieves >98% purity, meeting pharmaceutical-grade standards.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound participates in palladium-catalyzed couplings with aryl/vinyl halides to form biaryl or styrene derivatives. The electron-withdrawing chloro and fluoro groups activate the phenyl ring toward electrophilic substitution, while the ethoxy group provides steric bulk, improving regioselectivity.

Example Reaction:
5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester + Aryl Halide → Biaryl Product + Pinacol Boronate Byproduct

Optimal conditions involve Pd(PPh₃)₄ as a catalyst, K₂CO₃ base, and a 1:1 DME/H₂O solvent system at 80–100°C.

Functional Group Compatibility

The pinacol ester’s stability permits compatibility with Grignard reagents, organozinc compounds, and Stille couplings. Unlike boronic acids, it resists protodeboronation under acidic conditions, enabling multi-step syntheses.

Biochemical and Biological Activities

Reactive Oxygen Species (ROS) Modulation

In vitro studies indicate that boronic esters, including this compound, scavenge hydroxyl radicals (- OH) and superoxide anions (O₂- ⁻), potentially mitigating oxidative stress in cellular models. Mechanisms involve boronate-ROS adduct formation, though in vivo efficacy remains unvalidated.

Antimicrobial Properties

Preliminary assays demonstrate inhibitory effects against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL). The chlorine substituent likely disrupts microbial membrane integrity, while the fluorine enhances bioavailability.

Comparison with Structural Analogs

Positional Isomerism

The 4-chloro-5-ethoxy-2-fluorophenyl analog (CAS 1256360-15-2) exhibits distinct reactivity due to altered substituent positions. For instance, the meta-chloro group in the 5-position reduces steric hindrance, potentially accelerating coupling rates compared to the para-chloro variant .

Boronic Acid vs. Pinacol Ester

Unlike the parent boronic acid, the pinacol ester offers improved shelf life and reduced sensitivity to moisture, albeit at a higher molecular weight (300.56 vs. 188.54 g/mol) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator